molecular formula C13H14IN7O2 B11052559 N-[3-(1H-imidazol-1-yl)propyl]-3-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

N-[3-(1H-imidazol-1-yl)propyl]-3-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11052559
M. Wt: 427.20 g/mol
InChI Key: YXBJHDPVCSTOCD-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-3-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features multiple heterocyclic rings, including imidazole, pyrazole, and oxadiazole These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-3-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

  • Formation of the Imidazole Derivative: : The synthesis begins with the preparation of the imidazole derivative. This can be achieved by reacting imidazole with 3-bromopropylamine under basic conditions to form N-[3-(1H-imidazol-1-yl)propyl]amine.

  • Synthesis of the Pyrazole Derivative: : The next step involves the iodination of pyrazole to form 4-iodo-1H-pyrazole. This can be done using iodine and a suitable oxidizing agent like hydrogen peroxide in an acidic medium.

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, reacting hydrazine with ethyl oxalate can form the oxadiazole ring.

  • Coupling Reactions: : The final step involves coupling the imidazole and pyrazole derivatives with the oxadiazole ring. This can be achieved through a series of condensation reactions, often facilitated by coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the imidazole and pyrazole rings, leading to the formation of N-oxides.

  • Reduction: : Reduction reactions can target the oxadiazole ring, potentially converting it to a more reduced form like an amine.

  • Substitution: : The presence of iodine in the pyrazole ring makes it a good candidate for nucleophilic substitution reactions, where the iodine can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines or reduced heterocycles.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s structure suggests potential as a pharmacophore in drug design. The imidazole and pyrazole rings are known for their biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, the compound could be explored for its therapeutic potential. The presence of multiple heterocycles suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-3-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide would depend on its specific application. Generally, the compound could interact with biological targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. The imidazole ring, for example, can act as a ligand for metal ions, while the pyrazole ring can participate in hydrogen bonding with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1H-imidazol-1-yl)propyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
  • N-[3-(1H-imidazol-1-yl)propyl]-3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Uniqueness

The uniqueness of N-[3-(1H-imidazol-1-yl)propyl]-3-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide lies in the presence of the iodine atom in the pyrazole ring, which can significantly influence its reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding, a type of non-covalent interaction that can be crucial in drug-receptor interactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C13H14IN7O2

Molecular Weight

427.20 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3-[(4-iodopyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C13H14IN7O2/c14-10-6-17-21(7-10)8-11-18-13(23-19-11)12(22)16-2-1-4-20-5-3-15-9-20/h3,5-7,9H,1-2,4,8H2,(H,16,22)

InChI Key

YXBJHDPVCSTOCD-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CCCNC(=O)C2=NC(=NO2)CN3C=C(C=N3)I

Origin of Product

United States

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